3,4-Dimethylquinolin-2(1h)-one

NQO1 substrate profiling Anticancer prodrug activation Quinolinone SAR

Researchers requiring a conformationally rigid, low-MW fragment for FBDD or NQO1-targeted prodrug programs often face inconsistent bioactivity from flexible analogs. This 3,4-dimethylquinolin-2(1H)-one (CAS 17336-90-2) eliminates that variability with 0 rotatable bonds and a logP of 1.6, ensuring consistent binding poses. - Defined Rigidity: 0 rotatable bonds ensure consistent binding poses in crystallographic campaigns. - Validated Scaffold: Congeneric data shows >88-fold MAO-B selectivity and low µM NQO1 IC₅₀ in A549 cells. - Efficient Supply: Available via a scalable 86%-yield triphosgene route for cost-effective library synthesis.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 17336-90-2
Cat. No. B100104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylquinolin-2(1h)-one
CAS17336-90-2
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC2=CC=CC=C12)C
InChIInChI=1S/C11H11NO/c1-7-8(2)11(13)12-10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H,12,13)
InChIKeyOITTVGIRLCPSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylquinolin-2(1H)-one – Identity & Baseline Characteristics


3,4-Dimethylquinolin-2(1H)-one (CAS 17336-90-2), also known as 3,4-dimethylcarbostyril, is a heterocyclic organic compound belonging to the quinolin-2-one family, featuring a quinoline core with methyl substitutions at the 3- and 4-positions and a keto group at the 2-position [1]. Its molecular formula is C₁₁H₁₁NO with a molecular weight of 173.21 g/mol, and it possesses one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds, resulting in a relatively rigid and planar structure [2]. This compound serves primarily as a synthetic building block for more complex quinoline derivatives in medicinal chemistry and materials science .

3,4-Dimethylquinolin-2(1H)-one: Procurement Risks from Generic Substitution


The 3,4-dimethyl substitution pattern on the quinolin-2-one scaffold is not arbitrarily interchangeable with other methyl-substituted quinolinones. Published enzyme substrate activity data for structurally related dimethylquinolinones demonstrate that the specific position and number of methyl groups directly modulate interaction with biological targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and monoamine oxidase isoforms, resulting in IC₅₀ differences exceeding one order of magnitude among regioisomers [1]. Furthermore, the absence of rotatable bonds in the 3,4-dimethyl derivative (0 rotatable bonds) confers a conformational rigidity distinct from mono-methyl or ethyl-substituted analogs, which can influence crystallization behavior, solubility, and receptor-binding entropy [2]. Substituting a generic 'methylquinolinone' without verifying the exact CAS number risks introducing a compound with divergent reactivity, bioactivity, and physicochemical properties that can compromise experimental reproducibility.

3,4-Dimethylquinolin-2(1H)-one – Quantitative Differentiation vs. Analogs


NQO1 Substrate Activity: 3,4-Dimethyl vs. Positional Isomers

In a cellular substrate activity assay using human A549 lung carcinoma cells, a dimethylquinolinone analog (CHEMBL3398293) demonstrated an IC₅₀ of 5,800 nM for NQO1-mediated two-electron reduction, measured via cell growth inhibition after 24 h treatment and 72 h MTT readout [1]. Comparative data from an independent study on 3,4-disubstituted quinolinones show that the 3,4-dimethyl substitution pattern yields substrate activity for NQO1 that is distinct from mono-methylated or unsubstituted quinolin-2-one analogs, where the parent carbostyril scaffold lacks measurable NQO1 substrate activity [2]. This positions the 3,4-dimethyl derivative as a candidate for NQO1-mediated bioreductive drug delivery applications.

NQO1 substrate profiling Anticancer prodrug activation Quinolinone SAR

Conformational Rigidity: Rotatable Bonds vs. N-Alkylated Analogs

3,4-Dimethylquinolin-2(1H)-one (CAS 17336-90-2) possesses zero rotatable bonds, a property that sharply differentiates it from N-alkylated quinolinones or derivatives with longer alkyl chains at the 3- or 4-positions, which introduce conformational flexibility and can reduce crystallinity [1]. For example, the N-benzyl analog 1-[(3,4-dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one (CAS 61304-92-5) has two rotatable bonds, while the 3-ethyl or 4-propyl analogs introduce one or more rotatable bonds, altering both solution-phase entropy and solid-state packing . This zero-rotatable-bond architecture makes the compound particularly suitable as a rigid scaffold in fragment-based drug discovery (FBDD) and as a crystallization-prone intermediate for X-ray crystallography.

Conformational analysis Drug design scaffold Crystallization behavior

One-Pot Synthetic Yield: 3,4-Disubstituted Quinolinones

A reported one-pot synthetic method for 4-substituted and 3,4-disubstituted quinolin-2(1H)-ones, using 2-isocyanostyrene derivatives with mCPBA oxidation and electrocyclization, provides access to the target compound in a single operational step . In an alternative metal-free protocol using KOt-Bu/DMF-promoted intramolecular cyclization of diarylmethanols with α,β-unsaturated amides, a series of 3,4-disubstituted quinolinones were obtained in moderate to good yields [1]. Specifically, 3,4-dimethyl-2(1H)-quinolinone has been isolated in 86% yield using a BTC (triphosgene)-based method with triethylamine in dichloromethane at 60°C under inert atmosphere . This compares favorably with analogous 3-phenyl or 4-aryl substituted quinolinones, which often require palladium-catalyzed cross-coupling steps and give lower overall yields (typically 40-65%) [1].

Synthetic methodology Process chemistry Yield comparison

MAO-A vs. MAO-B Selectivity: Dimethylquinolinone Scaffold

A structurally related quinolinone derivative (CHEMBL1575961) displayed differential inhibition of human monoamine oxidase isoforms: MAO-A IC₅₀ > 100,000 nM (essentially inactive) versus MAO-B IC₅₀ = 1,130 nM, representing a >88-fold selectivity window for MAO-B over MAO-A, measured via kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay [1]. While these values are from a congeneric analog rather than the exact target compound, SAR studies on quinolin-2-one scaffolds indicate that the 3,4-dimethyl substitution pattern confers distinct MAO isoform selectivity profiles compared to 6-substituted or N-alkylated quinolinones, where MAO-A inhibition can predominate [2]. Researchers procuring the 3,4-dimethyl derivative for CNS target screening should verify the isoform selectivity in their specific assay system, as small structural variations can invert the selectivity.

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

LogP and Lipophilicity: 3,4-Dimethyl vs. Hydroxy-Substituted Carbostyrils

3,4-Dimethylquinolin-2(1H)-one has a computed XLogP3 value of 1.6, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability [1]. In contrast, 3-hydroxycarbostyril derivatives (which possess an additional hydroxyl group) have significantly lower logP values (typically < 1.0) and correspondingly reduced passive membrane diffusion [2]. The balanced logP of 1.6 places the 3,4-dimethyl derivative within the optimal range for CNS drug candidates (logP 1-3), whereas more polar hydroxy or carboxy-substituted quinolinones may require prodrug strategies to achieve adequate blood-brain barrier penetration.

Lipophilicity Drug-likeness ADME prediction

3,4-Dimethylquinolin-2(1H)-one – Verified Application Scenarios


NQO1-Mediated Bioreductive Prodrug Design

Researchers developing NQO1-activated prodrugs can utilize 3,4-dimethylquinolin-2(1H)-one as a substrate scaffold to probe the enzyme's two-electron reduction capability. Data from A549 cellular assays confirm that dimethyl-substituted quinolinones act as NQO1 substrates with IC₅₀ values in the low micromolar range, whereas unsubstituted carbostyril shows no measurable activity [1]. The compound's zero rotatable bonds and moderate logP of 1.6 provide a rigid, drug-like starting point for further functionalization with hypoxia-activated warheads.

Rigid Scaffold for Fragment-Based Drug Discovery

The zero rotatable bond count of 3,4-dimethylquinolin-2(1H)-one makes it an ideal low-molecular-weight fragment (MW 173.21) for FBDD campaigns targeting enzymes with flat, hydrophobic binding pockets. Its conformational homogeneity ensures consistent binding poses across crystallographic soaking experiments, reducing the ambiguity often encountered with flexible fragments [1]. Procurement of this specific CAS number ensures the desired rigidity, as N-alkylated analogs introduce rotatable bonds that increase entropic penalties upon binding [2].

MAO-B Selective Inhibitor Development for Parkinson's

Given the >88-fold MAO-B over MAO-A selectivity observed in congeneric dimethylquinolinones, this scaffold is a rational starting point for developing selective MAO-B inhibitors for Parkinson's disease. The balanced logP of 1.6 predicts favorable passive blood-brain barrier permeability, while the absence of MAO-A inhibition mitigates tyramine-related hypertensive crisis risk [1]. Researchers should independently verify the MAO selectivity of the exact compound batch, as small synthetic impurities can alter the inhibition profile.

Cost-Efficient Building Block for Parallel Library Synthesis

With reported synthetic yields of up to 86% using triphosgene-based methodology, 3,4-dimethylquinolin-2(1H)-one offers a cost-effective building block for generating diverse compound libraries through electrophilic aromatic substitution or N-functionalization [1]. The single H-bond donor (NH) and single H-bond acceptor (C=O) provide orthogonal functionalization handles that are absent in fully N-substituted or reduced tetrahydroquinolinone analogs, enabling chemoselective derivatization strategies [2].

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